molecular formula C18H22N2O3S B3008373 3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 688337-92-0

3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B3008373
CAS RN: 688337-92-0
M. Wt: 346.45
InChI Key: FIBFYPXKMSYKFM-UHFFFAOYSA-N
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Description

The compound “3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Mechanism of Action

Mode of Action

Based on its structural similarity to other quinazolinone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Cyclohexenone, a structural component of the compound, is known to be a versatile intermediate in organic synthesis and can participate in various reactions, including nucleophilic conjugate addition with organocopper reagents, michael reactions, and robinson annulations .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. Given its molecular weight of 346.45 , it falls within the range generally considered favorable for oral bioavailability.

properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-15-10-13-14(11-16(15)23-2)19-18(24)20(17(13)21)9-8-12-6-4-3-5-7-12/h6,10-11H,3-5,7-9H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBFYPXKMSYKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one

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